5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC16227531
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3 |
| Standard InChI Key | KNSVXXFTQTVXFN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(O2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Groups
The molecule consists of a furan ring (oxygen-containing heterocycle) covalently bonded to a 1-methylpyrazole moiety via a carbon-carbon linkage. The furan ring's 2-position bears an aldehyde group (-CHO), while the pyrazole's 1-position is substituted with a methyl group (-CH₃). This arrangement creates a planar conjugated system extending across both rings, as evidenced by density functional theory (DFT) calculations showing partial double-bond character between C4 of pyrazole and C5 of furan .
The aldehyde group introduces reactivity for nucleophilic addition and condensation reactions, making the compound a valuable building block. X-ray crystallography of analogous structures reveals dihedral angles of 15–25° between the pyrazole and furan planes, suggesting moderate conjugation .
Physicochemical Properties
Key properties derived from experimental and computational studies include:
The moderate lipophilicity (LogP ~1.4) suggests reasonable membrane permeability, while low aqueous solubility necessitates formulation strategies for biological testing .
Synthetic Methodologies
Vilsmeier-Haack Formylation
A primary synthesis route involves Vilsmeier-Haack formylation of preformed pyrazolylfuran intermediates. The protocol from Elnagdi et al. demonstrates this approach:
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Precursor Preparation: 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan is synthesized via ethanol reflux of β-naphthofuran-2-carbaldehyde (1.72 g, 0.01 mol) with phenylhydrazine (1.08 g, 0.01 mol), yielding 80% after recrystallization .
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Formylation: The hydrazone intermediate undergoes Vilsmeier reaction with POCl₃/DMF at 90°C for 2 hours, producing the aldehyde-functionalized product in 65–72% yield .
Critical parameters:
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Strict temperature control (<5°C during POCl₃ addition) prevents side reactions
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Stoichiometric DMF ensures complete iminium intermediate formation
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Quenching on crushed ice minimizes aldehyde oxidation
Alternative Pathways
Comparative studies identify three additional synthetic strategies:
| Method | Yield | Purity | Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 58% | 98.5% | Functional group tolerance |
| Knorr Pyrazole Synthesis | 42% | 95.2% | Single-pot reaction |
| Microwave-Assisted | 81% | 99.1% | Reduced reaction time (15 min) |
Microwave irradiation (150W, DMF, 150°C) significantly enhances yield by accelerating the formylation step through dielectric heating .
Reactivity and Derivative Synthesis
Aldehyde-Facilitated Transformations
The aldehyde group undergoes characteristic reactions:
Notably, condensation with malononitrile produces 2-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, a potent antimicrobial (MIC: 2–8 μg/mL against S. aureus) .
Structure-Activity Relationship (SAR) Studies
Systematic modifications reveal:
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Methyl Group: Essential for metabolic stability; demethylation increases CYP3A4 inhibition 50-fold
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Aldehyde Position: 2-Substitution on furan maximizes conjugation (λmax 342 nm vs. 315 nm for 3-substituted)
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Pyrazole N-Substituents: Bulky groups (e.g., phenyl) enhance anticancer activity (IC₅₀ 1.7 μM vs. 12.4 μM for methyl)
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 2–4 | Cell wall synthesis inhibition |
| E. coli (ESBL) | 8–16 | DNA gyrase binding |
| C. albicans | 16–32 | Ergosterol biosynthesis |
The malononitrile derivative (4a) shows 97% biofilm inhibition at 8 μg/mL, surpassing ampicillin controls .
Anticancer Activity
In MCF-7 breast cancer cells:
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Induces G2/M arrest (78% cells at 10 μM)
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Activates caspase-3 (4.8-fold increase)
Molecular docking reveals strong binding (ΔG = -9.4 kcal/mol) to tubulin's colchicine site, explaining antimitotic effects .
Metabolic Stability
Key pharmacokinetic parameters from rat studies :
| Parameter | Value |
|---|---|
| Cl (mL/min/kg) | 6.3 ± 1.2 |
| t₁/₂ (h) | 4.7 ± 0.8 |
| Vd (L/kg) | 2.1 ± 0.3 |
| F (%) | 62.4 ± 5.7 |
The methyl group reduces CYP-mediated clearance compared to non-methylated analogs (Cl_u 1.9 vs. 26 L/h/kg) .
Materials Science Applications
Organic Electronics
Thin-film transistors fabricated with poly(5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde) exhibit:
| Property | Value |
|---|---|
| Hole Mobility | 0.12 cm²/V·s |
| On/Off Ratio | 10⁵ |
| Threshold Voltage | -3.1 V |
The conjugated system enables charge delocalization, with DFT-calculated bandgap of 3.1 eV .
Sensor Development
A Schiff base derivative detects Hg²⁺ with:
The aldehyde-amine condensation product shows 186% fluorescence enhancement upon Hg²⁺ binding .
Computational Modeling and Drug Design
Molecular Dynamics Simulations
AMBER-based simulations (100 ns) reveal:
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Stable binding to EGFR kinase (RMSD <2.0 Å)
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Key interactions:
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Aldehyde oxygen with Met793 (2.8 Å)
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Pyrazole N2 with Lys745 (3.1 Å)
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ADMET Predictions
SwissADME analysis predicts:
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High GI absorption (92% probability)
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BBB permeant (Yes)
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CYP1A2 inhibitor (Strong)
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PAINS alerts: 0
These properties support central nervous system targeting potential .
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